

Application Notes: Firsocostat (GS-0976) in HepG2 Cell Culture

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Compound of Interest

Compound Name: *Firsocostat*

Cat. No.: *B609510*

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Introduction

Firsocostat, also known as GS-0976 or ND-630, is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids.[1][3] By inhibiting ACC, **Firsocostat** effectively reduces the production of malonyl-CoA. This has a dual effect: it decreases the substrate for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in mitochondrial fatty acid β -oxidation.[1]

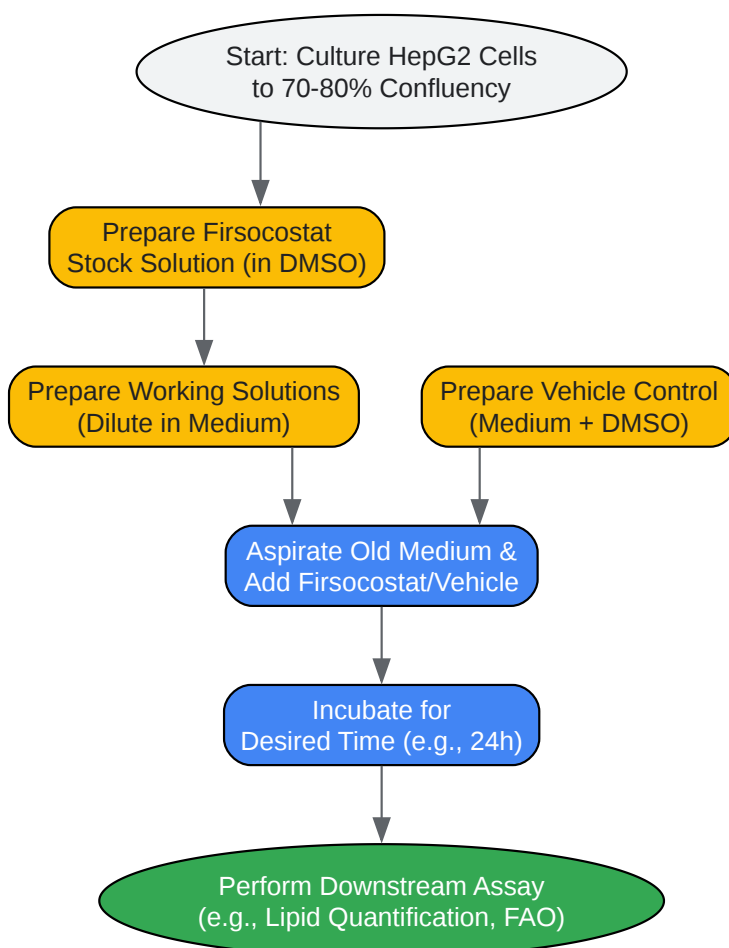
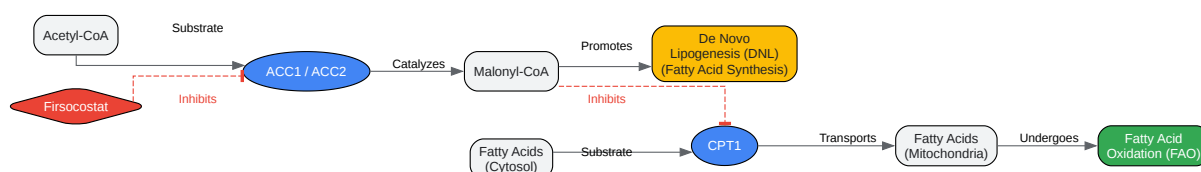
The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver metabolism, including lipid synthesis and hepatotoxicity.[4] Given that DNL is often elevated in nonalcoholic steatohepatitis (NASH), **Firsocostat** is investigated as a therapeutic agent for this condition.[3][5] In HepG2 cells, **Firsocostat** has been shown to inhibit fatty acid synthesis without affecting cell viability or other metabolic pathways like cholesterol synthesis.[1] These application notes provide a comprehensive protocol for the use of **Firsocostat** in HepG2 cell culture for researchers studying lipid metabolism and developing therapeutics for liver diseases.

Mechanism of Action

Firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[1][2] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA.

The resulting decrease in malonyl-CoA levels leads to two primary downstream effects:

- Inhibition of De Novo Lipogenesis (DNL): Reduced malonyl-CoA limits the building blocks available for fatty acid synthase (FASN), thereby decreasing the synthesis of new fatty acids and subsequent triglycerides.[1]
- Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a natural inhibitor of CPT1, the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, **Firsocostat** disinhibits CPT1, promoting the breakdown of fatty acids.[1][5]



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